molecular formula C10H8N2O3 B3023606 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic Acid CAS No. 131467-94-2

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic Acid

Cat. No.: B3023606
CAS No.: 131467-94-2
M. Wt: 204.18 g/mol
InChI Key: YGRNVAALOPXOMQ-UHFFFAOYSA-N
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Description

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring.

Biochemical Analysis

Biochemical Properties

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. For instance, this compound has been observed to inhibit certain oxidoreductases, thereby affecting redox reactions within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes . Additionally, it has been found to inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids . This binding can lead to the inhibition or activation of enzymes, resulting in changes in gene expression and cellular function. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to affect the levels of certain metabolites, such as reactive oxygen species (ROS) and adenosine triphosphate (ATP), which are critical for cellular energy metabolism . The modulation of these metabolic pathways by this compound can lead to alterations in cellular homeostasis and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been found to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of this compound are critical factors that influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in specific organelles, such as the mitochondria and nucleus . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Chemical Reactions Analysis

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)6-8-11-12-10(15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRNVAALOPXOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280576
Record name 5-Phenyl-1,3,4-oxadiazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131467-94-2
Record name 5-Phenyl-1,3,4-oxadiazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131467-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1,3,4-oxadiazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic Acid
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